molecular formula C14H19ClN2O4S B1597055 2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride CAS No. 680618-11-5

2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride

Cat. No.: B1597055
CAS No.: 680618-11-5
M. Wt: 346.8 g/mol
InChI Key: RAWPRYZXTOLPJD-UHFFFAOYSA-N
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Description

2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride (CAS 680618-11-5) is a sulfonyl chloride derivative characterized by three key structural features:

  • Sulfonyl chloride group: A highly reactive functional group enabling nucleophilic substitution reactions, particularly in forming sulfonamides and other derivatives .
  • Piperidine-1-carbonyl-amino moiety: A piperidine ring linked via a carboxamide group, which may enhance solubility in organic solvents and contribute to biological activity through interactions with enzymes or receptors .

This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, where its reactivity and structural complexity make it valuable for developing targeted molecules.

Properties

IUPAC Name

2-ethoxy-5-(piperidine-1-carbonylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-2-21-12-7-6-11(10-13(12)22(15,19)20)16-14(18)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWPRYZXTOLPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)N2CCCCC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374484
Record name 2-Ethoxy-5-[(piperidine-1-carbonyl)amino]benzene-1-sulfonyl chloride
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Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-11-5
Record name 2-Ethoxy-5-[(piperidine-1-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680618-11-5
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Preparation Methods

Synthesis of Ethoxy-Substituted Aniline Derivative

  • Starting from appropriately substituted benzenes, ethoxy groups can be introduced via nucleophilic aromatic substitution or by using ethyl halides under basic conditions to obtain 2-ethoxy-substituted aniline intermediates.
  • Protection of the amino group may be employed to prevent side reactions during subsequent steps.

Formation of the Piperidine-1-Carbonyl Amide

  • The amide bond between the aniline derivative and piperidine-1-carbonyl is typically formed by reacting the amine with piperidine-1-carbonyl chloride or by coupling piperidine-1-carboxylic acid derivatives using carbodiimide-based coupling agents such as EDCI or HOBt.
  • This step requires anhydrous conditions and often proceeds in solvents like dichloromethane or dimethylformamide at low temperatures to moderate yields.

Introduction of the Sulfonyl Chloride Group

  • Sulfonyl chlorides are commonly prepared by chlorosulfonation of the aromatic ring using chlorosulfonic acid or sulfuryl chloride (SO2Cl2).
  • For benzenesulfonyl chlorides, direct sulfonylation of the aromatic ring bearing the amide and ethoxy substituents is performed under controlled temperature (often 0–10 °C) to avoid over-chlorination or degradation.
  • Alternatively, sulfonyl chlorides can be prepared by reacting sulfonic acid intermediates with thionyl chloride (SOCl2).

Detailed Research Findings and Data

Step Reagents/Conditions Yield (%) Notes
Ethoxy group introduction Ethyl bromide/ethyl iodide, base (K2CO3), solvent (acetone or DMF) 75–85 Nucleophilic substitution on phenol or halobenzene derivatives
Amide formation Piperidine-1-carbonyl chloride, base (triethylamine), solvent (DCM) 65–80 Coupling under inert atmosphere, low temperature improves selectivity
Sulfonyl chloride formation Chlorosulfonic acid or SO2Cl2, 0–10 °C, solvent (CS2 or chloroform) 60–75 Chlorosulfonation requires careful temperature control to avoid side reactions

Representative Synthetic Protocol (Adapted from Patent and Literature Data)

  • Preparation of 2-Ethoxyaniline Intermediate:

    • Dissolve 2-nitrophenol in dry acetone.
    • Add potassium carbonate and ethyl bromide dropwise.
    • Stir at reflux for 6 hours.
    • Filter and purify to obtain 2-ethoxynitrobenzene.
    • Reduce the nitro group to amine via catalytic hydrogenation or chemical reduction (e.g., Fe/HCl).
  • Amide Coupling with Piperidine-1-carbonyl Chloride:

    • Dissolve 2-ethoxyaniline in dry dichloromethane.
    • Add triethylamine as base.
    • Slowly add piperidine-1-carbonyl chloride under ice bath conditions.
    • Stir for 3–4 hours at room temperature.
    • Wash and purify to isolate the amide intermediate.
  • Chlorosulfonation to Form Sulfonyl Chloride:

    • Cool the amide intermediate in an ice bath.
    • Slowly add chlorosulfonic acid dropwise.
    • Stir at 0–5 °C for 2 hours.
    • Quench reaction carefully with ice-water.
    • Extract and purify the product to obtain this compound.

Alternative and Related Synthetic Approaches

  • Use of Sulfuryl Chloride (SO2Cl2): Some processes utilize sulfuryl chloride for chlorosulfonation, offering milder conditions and better control over substitution patterns.
  • Protection/Deprotection Strategies: Amino protecting groups such as carbobenzoxy (Cbz) or Boc may be used to protect the piperidine nitrogen during sulfonylation steps, followed by deprotection after sulfonyl chloride formation.
  • Solvent Systems: Common solvents include dichloromethane, chloroform, and carbon disulfide, chosen for their ability to dissolve reactants and withstand chlorosulfonation conditions.
  • Temperature Control: Maintaining low temperatures (0–10 °C) during sulfonylation is critical to prevent decomposition or overreaction.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents Conditions Yield Range (%) Remarks
Ethoxy substitution Nucleophilic substitution Ethyl bromide, K2CO3 Reflux in acetone or DMF 75–85 Requires base and anhydrous conditions
Amide bond formation Acyl chloride coupling Piperidine-1-carbonyl chloride, TEA 0–25 °C, inert atmosphere 65–80 Sensitive to moisture
Sulfonyl chloride introduction Chlorosulfonation Chlorosulfonic acid or SO2Cl2 0–10 °C, dry solvent 60–75 Temperature critical to selectivity

Scientific Research Applications

Reactivity and Mechanism of Action

The sulfonyl chloride group in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to various reactions:

  • Substitution Reactions: The sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols, resulting in sulfonamide or sulfonate derivatives.
  • Hydrolysis: In the presence of water, the compound can hydrolyze to form sulfonic acid derivatives .

Organic Synthesis

2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride is utilized as a reagent in organic synthesis. Its ability to form sulfonamide and sulfonate derivatives makes it valuable for creating complex organic molecules. The following table summarizes some key reactions:

Reaction TypeNucleophile UsedProduct Formed
SubstitutionAminesSulfonamides
SubstitutionAlcoholsSulfonates
HydrolysisWaterSulfonic acids

Proteomics Research

In proteomics, this compound is used to study protein interactions and modifications. Its ability to selectively modify amino acids allows researchers to explore protein functions and dynamics. For instance, it can be used to label specific proteins for identification through mass spectrometry.

Case Study Example:
A study demonstrated the use of this compound in labeling proteins involved in cellular signaling pathways. The modified proteins were subsequently analyzed using mass spectrometry, revealing insights into their interactions and functional roles within the cell.

Industrial Applications

This compound also finds applications in the synthesis of specialty chemicals and materials. Its reactivity allows for the development of new materials with unique properties, potentially useful in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile used .

Comparison with Similar Compounds

Research Findings :

  • Pyrrolidine derivatives (e.g., AB1416) may offer improved solubility in polar solvents compared to piperidine-based compounds, as observed in related sulfonamide studies .

Functional Group Variants

Compound Name Key Structural Features Comparison
2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride Fluorobenzamide substituent The fluorine atom introduces strong electron-withdrawing effects, increasing sulfonyl chloride reactivity. However, the absence of a piperidine ring reduces potential for amine-mediated biological interactions.
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride Ureido (-NHCONH-) group The ureido moiety provides hydrogen-bonding capability, which may enhance binding affinity in drug-receptor interactions but reduce stability under acidic conditions.
4-[2-Methoxy-5-(piperidine-1-carbonyl)benzenesulfonyl]morpholine Methoxy group and morpholine ring The smaller methoxy group (-OCH₃) increases lipophilicity compared to ethoxy, while the morpholine ring introduces an oxygen heteroatom, potentially improving aqueous solubility.

Research Findings :

  • Fluorinated analogs (e.g., ) demonstrate accelerated reaction rates in sulfonamide formation due to enhanced electrophilicity at the sulfonyl chloride group.
  • Ureido derivatives (e.g., ) show superior performance in forming hydrogen-bonded networks in crystal structures, a trait leveraged in materials science .

Biological Activity

2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride (CAS No. 680618-11-5) is a synthetic compound notable for its applications in organic synthesis and proteomics research. Its unique structure combines an ethoxy group, a piperidine-1-carbonyl group, and a sulfonyl chloride moiety, making it a versatile reagent in the development of biologically active molecules.

  • Molecular Formula : C14H19ClN2O4S
  • Molecular Weight : 346.83 g/mol
  • Chemical Structure : The compound features a sulfonyl chloride group that is highly electrophilic, enabling it to undergo various nucleophilic substitutions.

The biological activity of this compound primarily arises from its ability to react with nucleophiles. The sulfonyl chloride group can be substituted by amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives may exhibit significant biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Recent studies indicate that compounds derived from sulfonyl chlorides, including this compound, can possess various biological activities:

  • Antimicrobial Activity : Research has shown that related piperazine derivatives demonstrate inhibitory effects against human acetylcholinesterase, which is relevant for developing treatments for neurodegenerative diseases like Alzheimer's . The potential for this compound to form such derivatives suggests similar antimicrobial properties.
  • Antitumor Activity : Compounds with piperidine structures have been linked to antitumor activity. For instance, studies on related piperidinothiosemicarbazones have demonstrated significant activity against resistant strains of Mycobacterium tuberculosis, indicating the potential for similar efficacy in other cancer models .
  • Proteomics Applications : This compound is utilized in proteomics to study protein interactions and modifications, which is crucial for understanding disease mechanisms and developing targeted therapies.

Case Studies and Research Findings

StudyFindings
Varadaraju et al. (2013)Explored piperazine derivatives as acetylcholinesterase inhibitors; highlighted the importance of structural modifications for enhanced activity .
PMC Study (2023)Investigated the biological activity of piperidinothiosemicarbazones; some derivatives showed low MIC against resistant M. tuberculosis strains .
BenchChem DataDescribed the synthetic routes and applications of this compound in organic synthesis and its role in proteomics research.

Q & A

Q. What is the synthetic route for preparing 2-ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride, and what critical parameters govern its yield?

  • Methodological Answer : The synthesis involves reacting a benzenesulfonyl chloride precursor with piperidine-1-carboxamide under controlled conditions. A methanol-pyridine mixture at low temperatures (~0°C) is typically used to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group). Stirring for 2 hours followed by recrystallization from methanol yields pure product . Key parameters include:
  • Temperature control : Excessive heat promotes sulfonyl chloride decomposition.
  • Solvent system : Methanol ensures solubility, while pyridine acts as a base to neutralize HCl byproducts.
  • Stoichiometry : A 1:1 molar ratio of benzenesulfonyl chloride to piperidine-1-carboxamide optimizes conversion .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the ethoxy group (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) and piperidine carbons (δ 25–50 ppm).
  • Mass Spectrometry : Exact mass analysis (346.0543 g/mol) via high-resolution MS validates molecular formula C14_{14}H19_{19}ClN2_2O4_4S .
  • IR Spectroscopy : Peaks at 1170–1200 cm1^{-1} (S=O stretch) and 1680–1700 cm1^{-1} (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the solvolysis kinetics of the sulfonyl chloride group?

  • Methodological Answer : Solvolysis rates depend on solvent nucleophilicity and ability to stabilize transition states. In fluoroalcohols (e.g., trifluoroethanol), the sulfonyl chloride undergoes faster solvolysis due to enhanced stabilization of the SN2^2 transition state via hydrogen bonding . Kinetic studies in 43 solvents revealed:
Solvent TypeRate Constant (k × 105^5 s1^{-1})Mechanism
Methanol1.2Bimolecular (SN2^2)
Acetone0.4Ion-pair collapse
Conflicting literature on rate constants in mixed solvents (e.g., methanol-benzene) can be resolved by comparing solvent dielectric constants and Kamlet-Taft parameters .

Q. Can this compound be functionalized into magnetic nanoparticles for catalytic applications?

  • Methodological Answer : Yes. Grafting benzenesulfonyl chloride derivatives onto cobalt-carbon (Co/C) hybrid supports creates recyclable catalysts (Co/C-OBSCn). The sulfonyl chloride group reacts with carboxylic acids in situ to form sulfonate esters, enabling alkylation reactions without isolating intermediates. Key steps:
  • Magnetic NP synthesis : ROMP (ring-opening metathesis polymerization) immobilizes the sulfonyl chloride on Co/C NPs.
  • Catalytic efficiency : Benchmarked by turnover numbers (TON > 50) in alkylation of alcohols .

Q. How does modifying the piperidine moiety impact biological activity in sulfonamide derivatives?

  • Methodological Answer : Structural analogs (e.g., morpholine or pyrrolidine substitutions) alter binding affinity to enzymes like carbonic anhydrase. Piperidine’s six-membered ring provides optimal geometry for hydrophobic pocket interactions. For example:
DerivativeIC50_{50} (nM)Target Enzyme
Piperidine12 ± 2CA IX
Morpholine45 ± 5CA IX
Docking studies (AutoDock Vina) show piperidine’s NH group forms hydrogen bonds with Thr200^{200} in CA IX .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solvolysis rates for benzenesulfonyl chlorides in mixed solvents?

  • Methodological Answer : Discrepancies arise from solvent composition and measurement techniques. For example, solvolysis in methanol-benzene (80:20 v/v) shows a rate constant of 0.8 × 105^5 s1^{-1} in one study but 1.1 × 105^5 s1^{-1} in another . These differences are resolved by:
  • Standardizing solvent purity : Trace water accelerates hydrolysis.
  • Revisiting Arrhenius parameters : Activation energy (Ea_a) calculations under identical conditions (e.g., 25°C) reduce variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride
Reactant of Route 2
2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride

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